molecular formula C9H13ClN2O B600031 3-Amino-N-phenylpropanamide hydrochloride CAS No. 115022-95-2

3-Amino-N-phenylpropanamide hydrochloride

Cat. No. B600031
CAS RN: 115022-95-2
M. Wt: 200.666
InChI Key: MPMIMACTZNZBSD-UHFFFAOYSA-N
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Description

3-Amino-N-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O . It is also known by other names such as 3-amino-N-phenylpropanamide and N1-PHENYL-BETA-ALANINAMIDE .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a propanamide group (CH2CH2CONH2) with an additional amino group (NH2) on the third carbon . The InChI code for this compound is 1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 164.20 g/mol . It has a computed XLogP3 value of 0.7, indicating its relative lipophilicity . The compound has two hydrogen bond donor counts and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Compound Development

  • One-Pot Synthesis Methodology : Li et al. (2013) developed a convenient one-pot synthesis of enantiopure derivatives related to 3-Amino-N-phenylpropanamide. This synthesis involves amide formation and protection by Vilsmeier reagent, demonstrating an application in organic chemistry synthesis (Li, Shang, Cheng, & Zhao, 2013).

  • Designing Anticancer Agents : Kumar et al. (2009) synthesized functionalized amino acid derivatives related to 3-Amino-N-phenylpropanamide, evaluating their cytotoxicity against human cancer cell lines. This illustrates its potential in medicinal chemistry, particularly in cancer research (Kumar et al., 2009).

  • Antitumor Activity : Isakhanyan et al. (2016) reported on the antitumor activity of tertiary aminoalkanol hydrochlorides, which is related to 3-Amino-N-phenylpropanamide. This research again highlights its relevance in the development of potential anticancer drugs (Isakhanyan et al., 2016).

Pharmacology and Drug Development

  • Immunosuppressive Agents : Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols, demonstrating their immunosuppressive effect, which could be relevant for organ transplantation. The study highlights an application in immunopharmacology (Kiuchi et al., 2000).

  • Antibacterial Activity : Rostamizadeh et al. (2013) synthesized derivatives and studied their antibacterial activity, showing the potential application in antimicrobial research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Molecular and Chemical Studies

  • Biosynthesis and Regulation : Deng and Lu (2017) focused on phenylpropanoids, discussing their biosynthesis and regulation in plants. This study is significant for understanding the molecular pathways and regulatory mechanisms in plant biochemistry (Deng & Lu, 2017).

  • Spectroscopic Characterization : Kuś et al. (2016) conducted a comprehensive chemical characterization of cathinone derivatives, including spectroscopic studies. This research demonstrates the compound's application in forensic toxicology (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Novel Synthesis and Chemical Properties

properties

IUPAC Name

3-amino-N-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-7-6-9(12)11-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMIMACTZNZBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679641
Record name N-Phenyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115022-95-2
Record name N-Phenyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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